molecular formula C4H10O3 B1332150 2,2-Dimethoxyethanol CAS No. 30934-97-5

2,2-Dimethoxyethanol

Cat. No.: B1332150
CAS No.: 30934-97-5
M. Wt: 106.12 g/mol
InChI Key: NYPNCQTUZYWFGG-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethanol is an organic compound with the molecular formula C4H10O3. It is a colorless liquid that is used in various chemical processes and applications. The compound is also known by its IUPAC name, 2,2-dimethoxyethan-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyethanol can be synthesized through the reaction of ethylene glycol with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of ethylene oxide with methanol. This method is efficient and allows for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethoxyethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethoxyethanol exerts its effects involves its ability to act as a solvent and reactant in various chemical processes. It can interact with molecular targets through hydrogen bonding and van der Waals forces, facilitating reactions and stabilizing intermediates .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethoxyethanol is unique due to its dual methoxy groups, which provide distinct reactivity and solubility properties compared to similar compounds. This makes it particularly useful in specific synthetic and industrial applications .

Properties

IUPAC Name

2,2-dimethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPNCQTUZYWFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184921
Record name 2,2-Dimethoxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30934-97-5
Record name 2,2-Dimethoxyethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30934-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethoxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030934975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethoxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxyethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2-DIMETHOXYETHANOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 2,2-Dimethoxyethanol in biofuel research?

A: this compound shows promise in addressing a key challenge in bio-oil, a sustainable energy source. Bio-oil tends to increase in viscosity during storage, hindering its practicality. Research indicates that adding this compound to bio-oil can help mitigate this issue. [] The compound reacts with aldehydes like hydroxyacetaldehyde, a major component in bio-oil, to form stable acetals. This reaction, catalyzed by strong acids, effectively reduces the concentration of reactive aldehydes, which are known to contribute to polymerization and viscosity increases in bio-oil. []

Q2: Can you describe a method for synthesizing this compound?

A: One approach to synthesizing this compound involves a multi-step process starting with glycerol and acetone. [] This synthesis involves five distinct steps: hydroxyl group protection, deprotection, acetalation, and finally, hydrogenolysis. While this method results in a moderate total yield of 22%, it’s considered advantageous due to the mild reaction conditions, making it a relatively straightforward synthetic route. []

Q3: How is this compound structurally characterized?

A: this compound can be characterized using spectroscopic techniques like Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR). [] These methods provide detailed information about the molecule's functional groups and the arrangement of hydrogen atoms within its structure, respectively.

Q4: Has this compound been studied in computational chemistry, and if so, what is the focus of these studies?

A: Yes, this compound has been utilized as a model system in computational chemistry studies exploring the anomeric effect in carbohydrates. [] This effect, crucial in carbohydrate chemistry, influences the molecule's preferred three-dimensional shape and therefore its properties and reactivity. By studying this compound and similar molecules, researchers can gain insights into the factors governing the anomeric effect and its implications for more complex carbohydrate systems. []

Q5: Are there any known analytical methods for detecting and quantifying this compound?

A: While the provided research doesn’t specify particular methods for this compound, it highlights that Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been employed to study its formation in bio-oil reactions. [] This technique is well-suited for identifying and quantifying volatile compounds within complex mixtures, making it suitable for analyzing the products of reactions involving this compound in various contexts.

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